molecular formula C12H5Cl5O2 B3059166 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol CAS No. 94888-09-2

2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol

Cat. No.: B3059166
CAS No.: 94888-09-2
M. Wt: 358.4 g/mol
InChI Key: MKGMBOHVBSSSCN-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol is a chlorinated phenol derivative with the molecular formula C12H5Cl5O2. This compound is known for its significant chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol typically involves the chlorination of phenol derivatives. One common method is the chlorination of 2,4-dichlorophenol with 2,4,6-trichlorophenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol involves its interaction with cellular components. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The compound can also disrupt cellular membranes, leading to cell lysis and death. These effects are primarily due to its chlorinated structure, which enhances its reactivity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenol
  • 2,4,6-Trichlorophenol
  • 2,6-Dichlorophenol

Uniqueness

2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. Compared to other chlorinated phenols, it has higher stability and a broader range of applications in various fields .

Properties

IUPAC Name

2,4-dichloro-6-(2,4,6-trichlorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O2/c13-5-2-8(16)12(9(17)3-5)19-10-4-6(14)1-7(15)11(10)18/h1-4,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGMBOHVBSSSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC2=C(C=C(C=C2Cl)Cl)Cl)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241669
Record name 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94888-09-2
Record name 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094888092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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